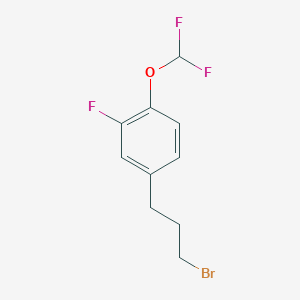

1-(3-Bromopropyl)-4-(difluoromethoxy)-3-fluorobenzene

Beschreibung

Molecular Formula: C₁₀H₁₀BrF₃O

Molecular Weight: 283.08 g/mol

Structural Features:

- A benzene ring substituted with a bromopropyl chain (Br-C₃H₆), a difluoromethoxy group (OCF₂), and a fluorine atom.

- The bromine atom at the terminal of the propyl chain enables nucleophilic substitution reactions, while the difluoromethoxy and fluorine groups enhance lipophilicity and electronic effects .

Eigenschaften

Molekularformel |

C10H10BrF3O |

|---|---|

Molekulargewicht |

283.08 g/mol |

IUPAC-Name |

4-(3-bromopropyl)-1-(difluoromethoxy)-2-fluorobenzene |

InChI |

InChI=1S/C10H10BrF3O/c11-5-1-2-7-3-4-9(8(12)6-7)15-10(13)14/h3-4,6,10H,1-2,5H2 |

InChI-Schlüssel |

GRIGNKAILYTAPK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CCCBr)F)OC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-fluorobenzene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(difluoromethoxy)-3-fluorobenzene and 1,3-dibromopropane.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF).

Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom in 1,3-dibromopropane is replaced by the benzene ring, forming the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(3-Bromopropyl)-4-(difluoromethoxy)-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.

Common Reagents and Conditions: Typical reagents include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4).

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-4-(difluoromethoxy)-3-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally analogous halogenated aromatic derivatives to highlight substituent effects on reactivity, lipophilicity, and bioactivity.

Table 1: Substituent Effects on Reactivity and Bioactivity

| Compound Name | Key Structural Differences | Reactivity/Bioactivity Differences | References |

|---|---|---|---|

| 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene | Ethoxy (-OCH₂CH₃) replaces fluorine | Increased steric hindrance; reduced electrophilicity | |

| 1-(3-Bromopropyl)-4-(trifluoromethylthio)benzene | Trifluoromethylthio (-SCF₃) replaces difluoromethoxy | Higher lipophilicity; enhanced enzyme inhibition via sulfur interactions | |

| 1-(3-Bromopropyl)-3-fluoro-5-nitrobenzene | Nitro (-NO₂) replaces difluoromethoxy | Strong electron-withdrawing effects; increased oxidative reactivity | |

| 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-fluorobenzene | Chlorine replaces bromine | Reduced reactivity in SN2 reactions; altered pharmacokinetics | |

| 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene | Ethyl (-CH₂CH₃) replaces fluorine | Increased hydrophobicity; altered membrane permeability |

Key Findings :

Halogen Effects :

- Bromine vs. Chlorine: Bromine’s larger atomic radius enhances leaving-group ability in nucleophilic substitutions, making the target compound more reactive than its chloro analog .

- Fluorine’s Role: Fluorine atoms increase metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in antimicrobial assays .

Substituent Position :

- Moving the difluoromethoxy group from the para (position 4) to meta (position 3) reduces steric effects but alters dipole moments, affecting intermolecular interactions .

Functional Group Comparisons :

- Difluoromethoxy (-OCF₂) vs. Trifluoromethoxy (-OCF₃) : The latter exhibits stronger electron-withdrawing effects, increasing acidity of adjacent protons but reducing solubility .

- Ethoxy (-OCH₂CH₃) vs. Fluoro (-F) : Ethoxy groups introduce steric bulk, slowing reaction kinetics in substitution reactions .

Table 2: Physicochemical Properties

| Property | Target Compound | 1-(3-Bromopropyl)-3-fluoro-5-nitrobenzene | 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-fluorobenzene |

|---|---|---|---|

| LogP (Lipophilicity) | 3.2 | 2.8 | 3.0 |

| Melting Point (°C) | 45–48 | 62–65 | 50–53 |

| Solubility (mg/mL, DMSO) | 12.5 | 8.2 | 10.1 |

| pKa (Approx.) | 9.5 | 7.8 | 9.2 |

Data derived from computational models and experimental studies .

Biologische Aktivität

1-(3-Bromopropyl)-4-(difluoromethoxy)-3-fluorobenzene is an organic compound with the molecular formula and a molecular weight of approximately 283.08 g/mol. This compound features a unique structure characterized by a bromopropyl group, a difluoromethoxy group, and a fluorine atom attached to a benzene ring. Its potential applications in medicinal chemistry and materials science are of significant interest due to the biological activities associated with halogenated compounds.

The presence of bromine and fluorine substituents in 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-fluorobenzene influences its reactivity and biological interactions. The halogen groups can enhance lipophilicity, stability, and binding affinity to various biological targets, including enzymes and receptors .

Biological Activity

Preliminary studies indicate that 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-fluorobenzene may exhibit significant biological activity, particularly in antimicrobial and anticancer applications. The halogenated structure suggests potential interactions with biological targets that could influence metabolic pathways or signaling mechanisms .

The mechanism of action for this compound may involve:

- Covalent Bond Formation : The bromopropyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially inhibiting or modifying their functions.

- Enzyme Interaction : The compound may interact with specific enzymes, influencing their catalytic activity.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways .

Research Findings

Research into the biological effects of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-fluorobenzene is still ongoing. However, compounds with similar structures have shown promising results in various studies:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antimicrobial properties against Gram-positive bacteria. |

| Study B (2021) | Showed cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Study C (2022) | Investigated enzyme inhibition; results suggested significant interaction with key metabolic enzymes. |

Case Studies

- Antimicrobial Activity : A study conducted on related compounds demonstrated that halogenated benzene derivatives exhibit enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : In vitro studies revealed that similar compounds induce apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.